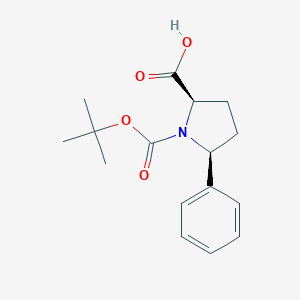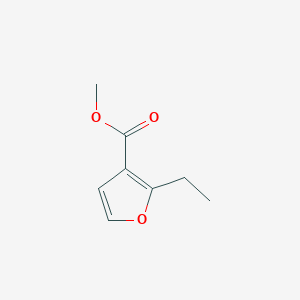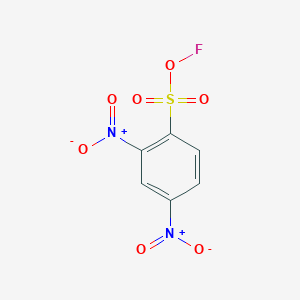
2-Methoxy-5-(trifluoromethyl)benzaldehyde
Übersicht
Beschreibung
2-Methoxy-5-(trifluoromethyl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes . It is a white crystalline powder .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-methoxy-3,5-bis(trifluoromethyl)benzaldehyde with boron tribromide in dichloromethane at temperatures ranging from -78 to 25 degrees Celsius for 20 hours .Molecular Structure Analysis
The molecular formula of this compound is C9H7F3O2 . The molecular weight is 204.15 .Physical And Chemical Properties Analysis
This compound is a white crystalline powder . It has a melting point of 83.0-89.0°C and a boiling point of 237.5°C at 760 mmHg . The compound is stable under normal temperatures and pressures.Wissenschaftliche Forschungsanwendungen
1. Linkers in Solid Phase Organic Synthesis
2-Methoxy-5-(trifluoromethyl)benzaldehyde and similar derivatives have been explored for their potential as linkers in solid phase organic synthesis. A study demonstrated the utility of these compounds in the creation of secondary amines, which can be further derivatized into various compounds like ureas and sulfonamides (Swayze, 1997).
2. Crystallography and Spectroscopy Studies
The compound's crystal structure has been analyzed to understand its intra- and intermolecular interactions. This includes studies on C–H...O short contacts and their influence in both solid and liquid states, contributing to our understanding of molecular interactions (Ribeiro-Claro, Drew, & Félix, 2002).
3. Enzyme Catalyzed Asymmetric Synthesis
In the field of enzymatic catalysis, this compound has been utilized in the asymmetric synthesis of benzoin derivatives. This demonstrates its role in reaction engineering and the development of efficient synthetic pathways for complex molecules (Kühl et al., 2007).
4. Synthesis of Novel Compounds
This compound has been used in the synthesis of various novel compounds. For instance, its derivatives have been synthesized for potential use in pharmaceuticals and materials science, showcasing its versatility in different domains of chemical synthesis (Moshkin & Sosnovskikh, 2013).
5. Chemical Analysis and Characterization
The compound has been the subject of detailed chemical analysis, like high-performance liquid chromatography, to understand its properties and potential applications. Such analyses contribute significantly to the field of analytical chemistry (Zhang Ke-chang, 2007).
Safety and Hazards
2-Methoxy-5-(trifluoromethyl)benzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation .
Eigenschaften
IUPAC Name |
2-methoxy-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRURKYDETYZGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381357 | |
| Record name | 2-Methoxy-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146539-83-5 | |
| Record name | 2-Methoxy-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-5-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Octyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B115390.png)
![5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B115391.png)

![diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B115394.png)


